3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by its unique structure that incorporates a fluorinated phenyl group. Oxadiazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This compound is notable for its potential applications in pharmaceuticals and materials science due to its electronic properties and stability.
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is classified as an aromatic heterocycle. It features a five-membered ring containing two nitrogen atoms and three carbon atoms, with additional functional groups that influence its chemical behavior and reactivity.
The synthesis of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can be achieved through several established methods:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice (such as dimethyl sulfoxide), and the presence of catalysts to optimize yields. The reaction may proceed via intermediates that can be isolated and characterized before final cyclization.
The molecular structure of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole features:
Key structural data includes:
The compound can participate in various chemical reactions typical of oxadiazoles:
Reactions are often conducted under controlled conditions to prevent degradation or unwanted side reactions. The stability of the oxadiazole core allows for a variety of functionalizations that can lead to new derivatives with enhanced properties.
The mechanism by which 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole exerts its biological effects often involves:
Studies indicate that compounds within this class exhibit antimicrobial and anticancer activities, likely due to their ability to disrupt cellular processes through these interactions .
Relevant data from studies indicate that variations in substituents significantly affect both physical properties and reactivity profiles .
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is primarily explored for:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its medicinal potential was recognized. The 1940s marked the beginning of biological activity studies, culminating in the 1960s introduction of Oxolamine as the first commercial 1,2,4-oxadiazole-containing drug—a cough suppressant targeting airway sensory nerves [1] [8]. This breakthrough ignited interest in the scaffold's versatility, leading to diverse therapeutics: Prenoxdiazine (antitussive), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (Duchenne muscular dystrophy), and Proxazole (gastrointestinal disorders) [1] [10]. The discovery of natural 1,2,4-oxadiazoles like phidianidines A/B from the sea slug Phidiana militaris in 2011 further validated their biological relevance, demonstrating cytotoxicity against tumor cell lines (HeLa, CaCo-2) and agonism at PTP1B and CXCR4 receptors [1] [8]. Over the past 15 years, research output has doubled, reflecting intensified exploration of this scaffold for oncology, CNS disorders, and anti-infective applications [1] [2].
Table 1: Clinically Approved 1,2,4-Oxadiazole-Containing Drugs
| Drug Name | Therapeutic Category | Primary Target/Mechanism |
|---|---|---|
| Oxolamine | Antitussive | Airway sensory nerve modulation |
| Ataluren | Duchenne muscular dystrophy | Nonsense mutation read-through |
| Pleconaril | Antiviral | VP1 capsid inhibitor (Picornaviruses) |
| Fasiplon | Anxiolytic | GABA_A receptor partial agonist |
| Azilsartan medoxomil | Antihypertensive | Angiotensin II receptor antagonist |
The 1,2,4-oxadiazole ring serves as a hydrolysis-resistant bioisostere for ester and amide functionalities, addressing metabolic instability while preserving spatial and electronic properties. This bioisosterism arises from its capacity to form analogous hydrogen-bonding patterns with biological targets, mimicking carbonyl interactions [4] [9]. Crucially, the ring's dipole moment (~3.92 D) and aromaticity characteristics facilitate optimal target engagement. Unlike esters or amides, however, 1,2,4-oxadiazoles exhibit exceptional metabolic stability under acidic, basic, and enzymatic conditions due to resistance to nucleophilic attack [4] [7]. This property is leveraged in prodrug design, as exemplified by Azilsartan medoxomil, where the oxadiazole enhances oral bioavailability [9]. In kinase inhibitors (e.g., EGFR/BRAFV600E dual inhibitors), the 1,2,4-oxadiazole linker maintains potency while improving pharmacokinetic profiles—specifically plasma half-life and oral absorption—compared to amide analogs [5] [9]. Recent studies confirm its utility as a bioisostere for carbamate, hydroxamate, and even heteroaryl groups, expanding its molecular design applications [4].
Fluorine incorporation, particularly trifluoromethyl (-CF₃) groups, strategically enhances drug-like properties of 1,2,4-oxadiazoles. The high electronegativity and lipophilic character of fluorine atoms improve membrane permeability, as measured by logP increases of 0.5–1.5 units per fluorine atom [6] [10]. -CF₃ groups further confer metabolic blockade at ortho positions, reducing oxidative deactivation by cytochrome P450 enzymes. This is exemplified by 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, where the 4-fluoro-3-(trifluoromethyl)phenyl moiety synergistically enhances:
Table 2: Impact of Fluorinated Substituents on Pharmacokinetic Parameters
| Substituent Pattern | logP Change | Microsomal Stability (t₁/₂, min) | Passive Permeability (PAMPA, nm/s) |
|---|---|---|---|
| Unsubstituted phenyl | Baseline | 12-18 | 15-20 |
| 4-Fluorophenyl | +0.7 | 25-35 | 25-32 |
| 3-(Trifluoromethyl)phenyl | +1.8 | 45-60 | 40-50 |
| 4-Fluoro-3-(trifluoromethyl)phenyl | +2.5 | >60 | 55-65 |
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: